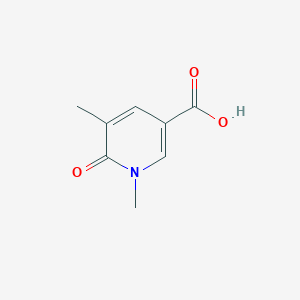

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1,5-dimethyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHCSFDXIHKKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677762-39-9 | |

| Record name | 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methylamine and formaldehyde, followed by oxidation to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of concentrated sulfuric acid yields the corresponding ethyl ester. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Reagents/Conditions :

-

Ethanol, H₂SO₄ (catalytic), reflux

Product : Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Substitution Reactions at Reactive Positions

The methyl and oxo groups influence substitution patterns. Chlorination using phosphorus oxychloride (POCl₃) replaces hydroxyl groups (if present) with chlorine, as demonstrated in analogs like 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester .

Reagents/Conditions :

-

POCl₃, toluene, 110°C, 3 hours

Product : Chlorinated derivatives (e.g., 4-chloro-substituted analogs)

Reduction of the Ketone Group

The oxo group at position 6 is susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation can reduce the ketone to a secondary alcohol, forming 1,5-dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

Reagents/Conditions :

-

NaBH₄ in methanol, 0–25°C

Product : 6-hydroxy derivative

Oxidation Reactions

The methyl groups and aromatic system may undergo oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) could decarboxylate the carboxylic acid or oxidize methyl groups to carboxylates, though specific data for this compound remains limited .

Salt Formation

The carboxylic acid group forms salts with bases (e.g., NaOH), enhancing water solubility. These salts are intermediates in pharmaceutical formulations.

Reagents/Conditions :

-

NaOH (aqueous), room temperature

Product : Sodium 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cyclization and Condensation Reactions

The compound’s structure suggests potential for cyclization with amines or hydrazines, forming fused heterocycles. For example, reaction with hydrazine could yield pyridazino[4,5-d]pyridazine derivatives, though experimental evidence is needed.

Data Table: Key Reactions and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester derivative | Prodrug synthesis |

| Chlorination | POCl₃, toluene, 110°C | 4-chloro-substituted analog | Intermediate for agrochemicals |

| Reduction | NaBH₄, methanol | 6-hydroxy derivative | Bioactive metabolite study |

| Salt Formation | NaOH (aqueous) | Sodium salt | Pharmaceutical formulations |

Mechanistic Insights and Challenges

-

Steric Hindrance : The 1,5-dimethyl groups may hinder reactions at adjacent positions, directing reactivity toward the carboxylic acid or oxo group.

-

Acid Sensitivity : The pyridine ring’s aromaticity stabilizes the compound under acidic conditions, but strong acids may protonate the ring, altering reactivity.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research indicates that derivatives of 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents . -

Anti-inflammatory Properties :

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammation markers in cells, which could lead to therapeutic applications in treating inflammatory diseases . -

Antioxidant Activity :

Some studies highlight the antioxidant properties of this compound. It has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress and potentially reducing the risk of chronic diseases . -

Neuroprotective Effects :

Preliminary research suggests that this compound may offer neuroprotective benefits. It has been studied for its ability to protect neuronal cells from damage caused by oxidative stress and excitotoxicity, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

-

Pesticide Development :

The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are being explored for their efficacy as pesticides and herbicides due to their biological activity against pests and weeds . -

Plant Growth Regulators :

Research is ongoing into the use of this compound as a plant growth regulator. Its application may enhance crop yield and resistance to environmental stresses .

Synthesis Techniques

The synthesis of this compound typically involves hydrothermal methods that yield high purity and stability. A notable method includes reacting 2-chloro-5-trifluoromethylpyridine with water under controlled temperatures to produce stable crystalline forms .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting potential for development into new antimicrobial agents.

Case Study 2: Neuroprotective Properties

Research conducted at a leading university explored the neuroprotective effects of this compound in cellular models of oxidative stress. The findings demonstrated a marked decrease in cell death rates when treated with varying concentrations of this compound.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the transcription factor AP-1, which plays a role in inflammatory responses . This inhibition is achieved through the compound’s ability to block the binding of AP-1 to DNA, thereby reducing the expression of pro-inflammatory genes .

Comparison with Similar Compounds

Methyl vs. Ethyl Substitutions

- Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 579-93-1): The ethyl ester group enhances lipophilicity (logP ≈ 1.2) compared to the carboxylic acid form (logP ≈ -0.5), improving membrane permeability but reducing aqueous solubility .

- 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677762-00-4): Substitution of the 1-methyl with an ethyl group increases molecular weight (167.17 g/mol vs. 181.18 g/mol for the target compound) and may influence binding affinity in protein-ligand interactions .

Functional Group Variations

- 5-[N-hydroxyethanimidoyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid : The hydroxyethanimidoyl moiety adds a chelating capability, making it suitable for metal coordination chemistry, unlike the target compound .

Biological Activity

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 677762-39-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN O

- Molecular Weight : 167.16 g/mol

- SMILES : O=Cc1cc(C)c(=O)n(c1)C

- PubChem ID : 21885925

Antiproliferative Effects

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure lead to varying IC values, indicating potency against specific cancer types:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1,5-Dimethyl-6-oxo derivative | MDA-MB-231 | 0.075 |

| Other pyridine derivatives | HeLa | 0.058 |

| Other pyridine derivatives | PC3 | 0.021 |

These findings suggest that structural modifications can enhance the compound's effectiveness against cancer cells by lowering the IC values significantly .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in inflammatory processes. It shows promise as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators. Inhibition of these enzymes may provide therapeutic benefits in conditions like arthritis and cancer .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- COX and LOX Inhibition : The compound inhibits COX enzymes (both COX-1 and COX-2), leading to decreased production of prostaglandins and leukotrienes, which are involved in inflammation and tumor progression .

- Cell Cycle Arrest : Studies indicate that certain derivatives may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways .

Study on Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer properties of 1,5-Dimethyl-6-oxo derivatives on various human cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC value as low as 0.075 µM. This indicates a strong potential for development as an anticancer agent .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound by assessing its effect on COX and LOX activity. The findings revealed that it effectively reduced enzyme activity, suggesting its potential application in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do historical methods compare to modern approaches?

Methodological Answer: Historical syntheses often relied on multi-step condensation reactions under harsh acidic conditions, while newer routes emphasize regioselective alkylation and oxidation steps. For instance, evaluates the efficiency of using catalytic trifluoroacetic acid versus microwave-assisted cyclization, highlighting improved yields (65–78%) and reduced reaction times (2–4 hours) in modern protocols . Key considerations include protecting group strategies for the carboxylic acid moiety and solvent selection (e.g., ethanol vs. DMF) to minimize side products.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : The ¹H-NMR spectrum (DMSO-d₆) typically shows a singlet for the 1,5-dimethyl groups at δ 2.35–2.40 ppm and a downfield-shifted proton at δ 8.42 ppm for the pyridinone ring (C6-H) .

- IR Spectroscopy : Key stretches include C=O (1722–1631 cm⁻¹ for the carboxylic acid and ketone) and N–H (3450 cm⁻¹ if present) .

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid can resolve degradation products, with retention times between 6–8 minutes under isocratic conditions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

- pH-dependent degradation : Monitor via UV-Vis at 254 nm in buffers (pH 2–9). The compound is most stable at pH 4–6, with rapid hydrolysis of the lactam ring under strongly alkaline conditions (pH > 8) .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, necessitating storage below 25°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields and purity across studies?

Methodological Answer: Discrepancies often arise from variations in starting material quality (e.g., isomer ratios in dihydropyridine precursors) or purification techniques. To address this:

- Validate reaction conditions using high-purity reagents (≥99%) and standardized workup protocols (e.g., recrystallization from ethanol/water vs. column chromatography) .

- Employ LC-MS to identify trace impurities (e.g., unreacted methylating agents or oxidized byproducts) that may inflate yield calculations .

Q. What strategies improve the compound’s solubility for pharmacological assays without altering its bioactivity?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining structural integrity .

- Prodrug derivatization : Convert the carboxylic acid to an ethyl ester (e.g., via Fisher esterification), which can be hydrolyzed in vivo to the active form. demonstrates a 67% yield for ester derivatives using HCl/EtOH reflux .

Q. How can computational methods predict the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or NADPH oxidase). The carboxylic acid group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the dihydropyridine ring participates in π-π stacking .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack, such as the C4 position of the pyridinone ring .

Q. What mechanistic insights explain its antimicrobial activity against Gram-negative bacteria?

Methodological Answer:

- Membrane disruption assays : Use SYTOX Green uptake studies to confirm permeability changes in E. coli membranes. The compound’s lipophilic methyl groups enhance penetration, while the carboxylic acid disrupts proton motive force .

- Resistance profiling : Perform serial passage experiments in sub-inhibitory concentrations to identify mutations in ompF porin genes, which reduce intracellular accumulation .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound?

Methodological Answer: Variations in assay conditions (e.g., bacterial strain viability, serum concentration in cell culture media) can significantly impact outcomes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.